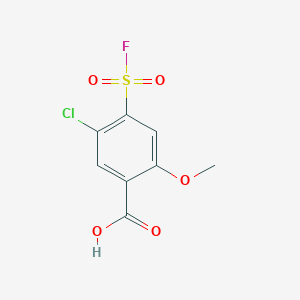

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

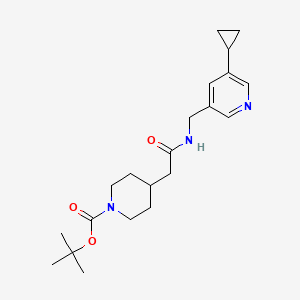

The compound “(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol” is a chemical compound that is likely to have a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is available for purchase, indicating its use in various scientific research fields.

Scientific Research Applications

Optical Properties and Material Applications

A study described the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their remarkable optical properties with large Stokes' shifts and tunable quantum yields. These properties are crucial for developing low-cost luminescent materials with potential applications in optical devices and sensors (Volpi et al., 2017).

Antimicrobial Activity

Another area of research involves the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2012).

Supramolecular Chemistry

Research into the synthesis and X-ray crystal structure of a triple-stranded helical supramolecular complex offers insights into the structural basis of molecular recognition and assembly. This has implications for the design of molecular machines and devices (Lam et al., 1997).

Catalysis

Studies on the catalytic applications of related compounds include the development of enantioselective alkynylation of cyclic imines, presenting a method to synthesize chiral molecules, which is fundamental in pharmaceutical synthesis (Munck et al., 2017), and research on N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, illustrating a green chemistry approach to functional group transformations (Sarki et al., 2021).

Structural Chemistry

Investigations into the crystal structure of related compounds have elucidated the arrangement and interactions at the molecular level, providing a foundation for the development of materials with specific properties. For instance, the structural analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol contributes to our understanding of molecular geometries and hydrogen bonding patterns (Elaatiaoui et al., 2014).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are known to interact with a wide range of biological targets .

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence a variety of biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring are known to have various biological activities, which can lead to different cellular effects .

properties

IUPAC Name |

(1-pyrrolidin-3-ylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-8-12-14-10-3-1-2-4-11(10)15(12)9-5-6-13-7-9/h1-4,9,13,16H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIADZUFWLPCKIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C3=CC=CC=C3N=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)

![2-Methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride](/img/structure/B2764582.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2764584.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2764586.png)

![1-(2,7-Diazaspiro[3.4]octan-2-yl)ethanone;dihydrochloride](/img/structure/B2764589.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2764591.png)

![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B2764597.png)